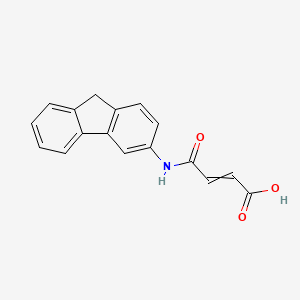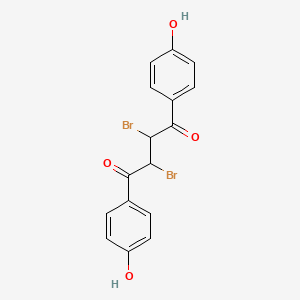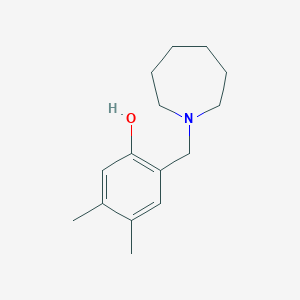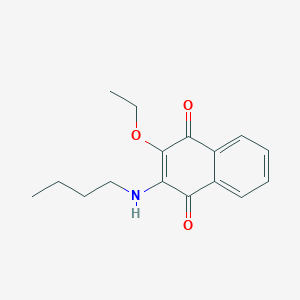
2-(Butylamino)-3-ethoxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylamino)-3-ethoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and dye manufacturing
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-3-ethoxynaphthalene-1,4-dione typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with butylamine and ethyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylamino)-3-ethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The ethoxy and butylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
Applications De Recherche Scientifique
2-(Butylamino)-3-ethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the manufacturing of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(Butylamino)-3-ethoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cell damage. This property is exploited in its potential anticancer activity, where it induces apoptosis in cancer cells. The molecular targets and pathways involved include the mitochondrial pathway and the activation of caspases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Butylamino)-6-phenylpyridine-3,4-dicarbonitrile
- 2-(Butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile
Comparison
Compared to similar compounds, 2-(Butylamino)-3-ethoxynaphthalene-1,4-dione exhibits unique properties due to the presence of the naphthoquinone core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The ethoxy and butylamino groups further enhance its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
5397-92-2 |
|---|---|
Formule moléculaire |
C16H19NO3 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
2-(butylamino)-3-ethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C16H19NO3/c1-3-5-10-17-13-14(18)11-8-6-7-9-12(11)15(19)16(13)20-4-2/h6-9,17H,3-5,10H2,1-2H3 |
Clé InChI |
FKJDWIZKUFDYKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


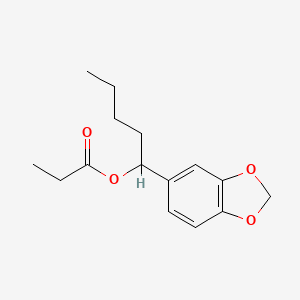
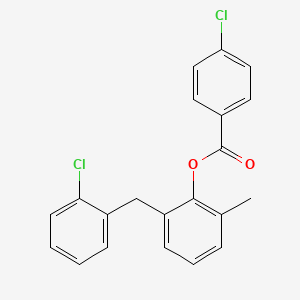


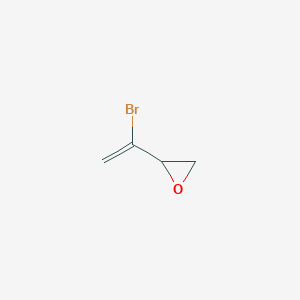
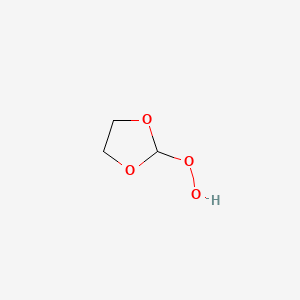
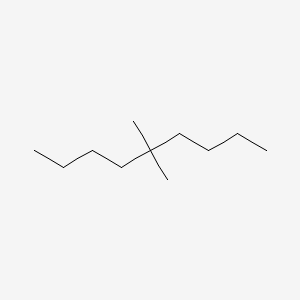
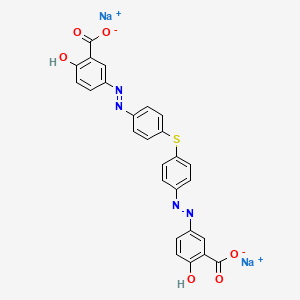

![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)

